1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether
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Overview
Description
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether is a fluorinated ether compound with the molecular formula C₉H₄ClF₁₅O and a molecular weight of 448.557 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether typically involves the reaction of 1,1,2-trifluoro-2-chloroethyl dichloromethyl ether with hydrogen fluoride in a gaseous phase . This process can be carried out in the presence of catalysts such as antimony (V) or tin (IV) to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The gaseous phase reaction is preferred due to its efficiency and ease of catalyst removal .
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium hydroxide and water can be used under elevated temperatures (e.g., 120°C) to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various ether derivatives, while oxidation can produce corresponding alcohols or acids.
Scientific Research Applications
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a labeling agent due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism by which 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various biological and chemical targets, influencing pathways such as enzyme inhibition and receptor binding. These interactions can modulate biological activity and chemical reactivity, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
- 1,1,2-Trifluoro-2-chloroethyl difluoromethyl ether
- 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether
Uniqueness: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether stands out due to its higher fluorine content, which imparts greater stability and unique chemical properties compared to similar compounds. This makes it particularly useful in applications requiring high thermal and chemical stability .
Properties
CAS No. |
65064-85-9 |
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Molecular Formula |
C9H4ClF15O |
Molecular Weight |
448.55 g/mol |
IUPAC Name |
7-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |
InChI |
InChI=1S/C9H4ClF15O/c10-2(11)6(18,19)26-1-4(14,15)7(20,21)9(24,25)8(22,23)5(16,17)3(12)13/h2-3H,1H2 |
InChI Key |
CDHQAYFPWVKCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
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